Product packaging for Isobucaine hydrochloride(Cat. No.:CAS No. 3562-15-0)

Isobucaine hydrochloride

Cat. No.: B1672219
CAS No.: 3562-15-0
M. Wt: 285.81 g/mol
InChI Key: HVBPUDDMBXSIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Chemical Context within Local Anesthetics

Isobucaine (B79600) hydrochloride is classified as an amino amide-type local anesthetic. ontosight.ai This classification is determined by the nature of the intermediate chain linking the lipophilic (aromatic) portion of the molecule to the hydrophilic (amine) portion. Local anesthetics are broadly categorized into two groups based on this linkage: amino esters and amino amides.

The chemical structure of most local anesthetics, including Isobucaine, consists of three main components:

A Lipophilic Group: Typically an aromatic ring, which is essential for the molecule's ability to penetrate the nerve membrane. In Isobucaine, this is a benzoate (B1203000) group. wikipedia.org

An Intermediate Chain: This is either an ester or an amide linkage. Isobucaine possesses an amide bond, which makes it more resistant to hydrolysis by plasma cholinesterases compared to ester-type anesthetics. researchgate.net This chemical stability generally results in a longer duration of action. researchgate.net

A Hydrophilic Group: Usually a tertiary or secondary amine, which exists in both charged (cationic) and uncharged (base) forms. The uncharged form allows the molecule to cross the nerve sheath, while the charged form is responsible for binding to the sodium channel receptor inside the cell. smolecule.com

The metabolism of amide-type local anesthetics primarily occurs in the liver, a distinguishing feature from ester types which are metabolized in the plasma. researchgate.net

Chemical and Physical Properties of Isobucaine Hydrochloride

PropertyValueSource
IUPAC Name[2-methyl-2-(2-methylpropylamino)propyl] benzoate;hydrochloride nih.gov
Molecular FormulaC₁₅H₂₄ClNO₂ nih.gov
Molecular Weight285.81 g/mol nih.govncats.io
CAS Number3562-15-0 nih.gov
AppearanceWhite crystalline powder smolecule.comevitachem.com
Parent CompoundIsobucaine nih.gov

Historical Perspectives in Local Anesthetic Compound Development

The development of local anesthetics is a significant chapter in medical history, beginning with the only naturally occurring local anesthetic, cocaine. medscape.com Isolated from coca leaves, cocaine's anesthetic properties were first demonstrated for clinical use in ophthalmology by Carl Koller in 1884, at the suggestion of Sigmund Freud. medscape.comnih.gov Its application quickly expanded, with William Stewart Halsted performing the first nerve block in 1884. medscape.comamazonaws.com However, the significant toxicity and addictive properties of cocaine spurred the search for safer, synthetic alternatives. medscape.comnih.gov

This search led to the synthesis of the first synthetic local anesthetic, procaine (B135), by Alfred Einhorn in 1904. medscape.comijhns.com Procaine became the prototype for a new class of anesthetics known as amino esters. nih.gov For several decades, numerous other ester-linked compounds like tetracaine (B1683103) and benzocaine (B179285) were developed. nih.gov

A major breakthrough occurred in the 1940s with the development of the amino amide class, which offered greater stability and a lower incidence of allergic reactions compared to the esters. researchgate.net Nils Löfgren and Bengt Lundquist synthesized lidocaine (B1675312) between 1943 and 1946, which was a significant departure from the chemical structure of procaine and demonstrated a more potent anesthetic effect. amazonaws.com This discovery opened the door for the development of a wide range of amide-type anesthetics. amazonaws.com Following lidocaine, other amides were synthesized, including mepivacaine (B158355) and bupivacaine (B1668057) in 1957, prilocaine (B1678100) in 1960, and etidocaine (B1208345) in 1972. amazonaws.come-century.us Isobucaine was the subject of qualitative and quantitative tests presented in a 1961 collaborative study. connectedpapers.comresearchgate.net

Timeline of Key Local Anesthetic Developments

YearCompound/EventSignificanceSource
1884CocaineFirst clinical use as a local anesthetic by Carl Koller. nih.govpagepressjournals.org
1904ProcaineFirst synthetic amino ester local anesthetic developed. medscape.comijhns.com
1943-1946LidocaineFirst clinically successful amino amide local anesthetic synthesized. medscape.comamazonaws.com
1957Mepivacaine & BupivacaineDevelopment of new long-acting amide-type anesthetics. nih.govamazonaws.com
1960PrilocaineAmide anesthetic with a similar effect to lidocaine but less vasodilation. e-century.us
1961IsobucaineSubject of published qualitative and quantitative analysis. connectedpapers.comresearchgate.net
1972EtidocaineAmide anesthetic characterized by rapid onset and prolonged action. amazonaws.com

Current Research Landscape and Future Directions for Amide-Type Local Anesthetics

The field of local anesthesia continues to evolve, with current research on amide-type compounds focusing on two primary trends: the development of new, long-acting, low-toxicity formulations and the exploration of novel applications for existing drugs. e-century.us

A significant challenge in clinical practice is the limited duration of action of conventional local anesthetics, necessitating strategies for prolonged pain management. dovepress.com Research is actively exploring sustained-release delivery systems to extend the anesthetic effect. dovepress.com One such area of investigation involves the use of natural polymers like chitosan (B1678972) as carriers for amide local anesthetics. dovepress.com These systems aim to provide durable, secure, and cost-effective pain relief while enhancing stability and preventing rapid initial drug release. dovepress.com

Another major research avenue is the repurposing of amide local anesthetics for applications beyond their traditional use in blocking nerve conduction. e-century.us Studies have begun to investigate the potential anti-inflammatory, antimicrobial, and even anticancer properties of these compounds. e-century.us For example, research has examined the in-vitro effects of amide-type anesthetics like bupivacaine, lidocaine, and mepivacaine on human mesenchymal stem cells, finding that they can induce apoptosis in a time- and dose-dependent manner, which has clinical implications for stem cell therapies. oup.com

Future research will likely continue to focus on enhancing the therapeutic profile of amide anesthetics by creating formulations with improved efficacy and reduced systemic toxicity. e-century.usnih.gov Addressing the challenges of developing quick-acting, long-lasting, and affordable amide local anesthetic carriers remains a central theme in anesthetic research. dovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO2 B1672219 Isobucaine hydrochloride CAS No. 3562-15-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3562-15-0

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

[2-methyl-2-(2-methylpropylamino)propyl] benzoate;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13;/h5-9,12,16H,10-11H2,1-4H3;1H

InChI Key

HVBPUDDMBXSIGP-UHFFFAOYSA-N

SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isobucaine hydrochloride;  Isobucaine HCl;  Isobucaine; 

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Isobucaine Hydrochloride

Established Synthetic Pathways

The synthesis of isobucaine (B79600) hydrochloride involves a multi-step process that first yields the isobucaine free base, an ester of benzoic acid, which is subsequently converted to its hydrochloride salt to enhance stability and water solubility. nih.govaneskey.com

The primary synthesis of the isobucaine free base, which is itself a benzoate (B1203000) ester, is achieved through a key reaction sequence. The process begins with the formation of an amino alcohol intermediate, which is then esterified.

A documented synthetic route involves the following steps wikipedia.org:

Formation of the Amino Alcohol Intermediate : The synthesis starts with a reductive amination reaction between 2-amino-2-methyl-1-propanol (B13486) and isobutyraldehyde. This reaction forms the intermediate N-Isobutyl-2-amino-2-methyl-1-propanol.

Esterification : The resulting amino alcohol is then acylated using benzoyl chloride. In this reaction, the hydroxyl group of the amino alcohol attacks the carbonyl carbon of benzoyl chloride, forming the ester linkage. This step is typically performed in the presence of an acid catalyst. An initial acylation may occur at the amine, followed by an acid-catalyzed N-to-O acyl migration to yield the final product, isobucaine.

Step 1 : 2-amino-2-methyl-1-propanol + Isobutyraldehyde → N-Isobutyl-2-amino-2-methyl-1-propanol

Step 2 : N-Isobutyl-2-amino-2-methyl-1-propanol + Benzoyl Chloride → Isobucaine (free base)

This pathway efficiently constructs the characteristic benzoate ester structure of the isobucaine molecule. wikipedia.org

Local anesthetic free bases, including isobucaine, are often poorly soluble in water. aneskey.com To overcome this, they are converted into their hydrochloride salts, which are more stable and water-soluble, making them suitable for formulation. nih.govaneskey.com

The methodology is a standard acid-base reaction:

The isobucaine free base, which contains a tertiary amine group, is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.

A solution of hydrogen chloride (HCl), either gaseous or dissolved in a solvent like isopropanol (B130326) or ether, is added to the isobucaine solution.

The basic tertiary amine group on the isobucaine molecule is protonated by the hydrochloric acid, forming the quaternary ammonium (B1175870) salt, isobucaine hydrochloride.

The resulting salt is typically insoluble in the organic solvent and precipitates out, allowing for its collection by filtration.

This process yields a stable, crystalline solid that is more amenable to pharmaceutical handling and formulation than the oily free base. aneskey.comcerritos.edu

Achieving high purity is critical for research and pharmaceutical applications. A combination of techniques is employed to isolate and purify this compound.

TechniquePrincipleApplication to Isobucaine HCl Purification
Recrystallization The compound is dissolved in a hot solvent in which it is highly soluble, and then cooled. As the solution cools, the solubility decreases, and the pure compound crystallizes, leaving impurities behind in the solvent.This is a primary method for purifying the final salt. The choice of solvent is crucial; it must dissolve the salt at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures.
High-Performance Liquid Chromatography (HPLC) A high-pressure liquid solvent stream carries the sample through a column packed with a solid adsorbent material. Components separate based on their differential interactions with the adsorbent.HPLC, particularly reverse-phase HPLC, can be used to separate isobucaine from synthesis by-products and other impurities with very high resolution, yielding a product of very high purity. jocpr.com
Solid-Phase Extraction (SPE) The sample is passed through a solid-phase cartridge. Isobucaine is adsorbed onto the solid phase, impurities are washed away, and then the purified isobucaine is eluted with a different solvent.SPE is effective for sample cleanup, particularly for removing inorganic salts or highly polar impurities before final purification steps like recrystallization or HPLC. jocpr.com
Filtration The solid is separated from a liquid or gas by passing the mixture through a medium that will only allow the fluid to pass through.Used to collect the precipitated this compound after salt formation and to separate crystallized product from the mother liquor during recrystallization. cerritos.edu

These techniques, often used in combination, allow for the isolation of this compound with a purity level suitable for detailed scientific research. jocpr.comijddr.in

Chemical Reactivity and Derivatization Potential

The structure of isobucaine, featuring an ester linkage and an aromatic ring, provides sites for chemical reactions that can be used to generate parent compounds or create derivatives with modified properties.

As an ester, isobucaine is susceptible to hydrolysis, a reaction where water cleaves the ester bond. This reaction can be catalyzed by acid or base and is the primary route of metabolism for ester-type local anesthetics. aneskey.com

The hydrolysis of isobucaine breaks the ester linkage, yielding its two parent compounds:

Benzoic acid

2-methyl-2-(2-methylpropylamino)propan-1-ol

This reaction is significant as it represents the metabolic breakdown of the compound. The rate of hydrolysis can influence the duration of action of the anesthetic; for example, the addition of a chlorine atom to procaine (B135) to form chloroprocaine (B85988) significantly increases its rate of hydrolysis. aneskey.com

The benzoate portion of the isobucaine molecule contains an aromatic benzene (B151609) ring, which is a target for electrophilic aromatic substitution reactions. Such derivatization can be explored to enhance pharmacological properties like potency, lipophilicity, or duration of action. aneskey.com

Potential electrophilic derivatization strategies include:

Halogenation : The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring. As seen with chloroprocaine (a halogenated derivative of procaine), this modification can significantly alter the rate of metabolism and, consequently, the duration of action and systemic toxicity. aneskey.com

Nitration : The addition of a nitro group (-NO2) to the ring. This strongly electron-withdrawing group would significantly alter the electronic properties of the ester and could impact its binding characteristics and susceptibility to hydrolysis.

Alkylation : The addition of alkyl groups to the ring could increase lipophilicity, potentially enhancing membrane penetration and potency. Modifying the hydrocarbon chain or the aromatic ring in other local anesthetics has been shown to alter lipid solubility and duration of action. aneskey.com

These derivatization strategies offer a rational approach to modifying the physicochemical and pharmacological profile of the parent isobucaine molecule for research purposes.

Green Chemistry Principles and Sustainable Synthetic Approaches in Local Anesthetic Research

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes. acs.orgispe.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ispe.orgacs.org

In the context of local anesthetic synthesis, green chemistry can be applied at various stages. The selection of solvents is a critical aspect, with a preference for greener alternatives to traditional volatile organic compounds. ispe.org The use of catalytic reactions over stoichiometric ones is another key principle, as it reduces waste and improves atom economy. acs.org

For the synthesis of this compound, several green chemistry metrics can be considered to evaluate the sustainability of the process. These include atom economy, E-factor (environmental factor), and process mass intensity (PMI). acs.org Atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org The E-factor relates the weight of waste produced to the weight of the desired product, while PMI considers the total mass of all materials used in a process relative to the mass of the active pharmaceutical ingredient (API) produced. acs.org

Research into the synthesis of other local anesthetics has demonstrated the application of green chemistry principles. For example, the synthesis of benzocaine (B179285), another ester-based local anesthetic, has been optimized using greener reaction conditions. youtube.comscribd.com Similarly, greener and safer conditions have been developed for the synthesis of bupropion (B1668061) hydrochloride utilizing flow technologies. up.ac.za These examples provide a framework for developing more sustainable synthetic routes for this compound.

The table below illustrates a hypothetical comparison of green chemistry metrics for a traditional versus a greener synthetic approach for a generic ester-based local anesthetic.

Hypothetical Green Chemistry Metrics Comparison
MetricTraditional SynthesisGreener SynthesisPrinciple of Green Chemistry Addressed
Atom EconomyLowHighMaximizing Atom Economy
E-FactorHigh (>100)Low (<10)Waste Prevention
Solvent UseHazardous Organic SolventsWater or Benign SolventsSafer Solvents and Auxiliaries
CatalysisStoichiometric ReagentsCatalytic ReagentsCatalysis

Molecular and Cellular Mechanism of Action Research of Isobucaine Hydrochloride

Voltage-Gated Sodium Channel Interaction and Inhibition Kinetics

The primary molecular target of local anesthetics like Isobucaine (B79600) hydrochloride is the voltage-gated sodium channel (Nav). These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in neurons. Local anesthetics bind to a receptor site within the inner pore of the sodium channel.

The interaction is state-dependent, meaning the drug's affinity for the channel varies with the channel's conformational state (resting, open, or inactivated). According to the modulated receptor hypothesis, local anesthetics have a higher affinity for the open and inactivated states of the sodium channel than for the resting state. This property results in a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in nerves that are firing frequently. Repetitive stimulation increases the number of channels in the open and inactivated states, making them more available for the drug to bind and exert its blocking effect.

As an amino-ester local anesthetic, Isobucaine hydrochloride possesses a lipophilic aromatic group, an intermediate ester link, and a hydrophilic amine group. The uncharged, lipid-soluble form of the molecule is believed to cross the neuronal membrane. Once inside the cell (axoplasm), it equilibrates into its charged, cationic form. It is this charged form that binds to the receptor site within the channel pore, physically occluding the pathway for sodium ions and stabilizing the channel in an inactivated state.

General Effects of Local Anesthetics on Voltage-Gated Sodium Channels
Channel StateBinding AffinityFunctional Consequence
Resting (Closed)LowMinimal block at resting membrane potential.
OpenHighDrug enters and binds, physically occluding the pore.
InactivatedHighestDrug binding stabilizes this non-conducting state, prolonging the refractory period.

Neuronal Membrane Stabilization and Action Potential Propagation Studies

By blocking voltage-gated sodium channels, this compound effectively stabilizes the neuronal membrane. Membrane stabilization refers to the effect of decreasing the excitability of the nerve cell membrane, making it less likely to depolarize and fire an action potential. Local anesthetics achieve this by increasing the threshold for electrical excitation.

The propagation of a nerve impulse, or action potential, is a regenerative process that depends on the sequential opening of voltage-gated sodium channels along the axon. As this compound diffuses into a nerve fiber, it binds to these channels. This action prevents the necessary influx of sodium ions required to reach the threshold potential for depolarization at successive points along the axon. Consequently, the amplitude of the action potential is reduced, the rate of its rise is slowed, and ultimately, the propagation of the impulse is halted. This failure to conduct nerve impulses results in the loss of sensation, which is the definition of local anesthesia.

Molecular Determinants of Receptor Binding and Channel Blockade Affinity

The binding site for local anesthetics is located within the S6 transmembrane segments of the sodium channel's α-subunit, which form the inner lining of the pore. Specific amino acid residues, particularly aromatic residues like phenylalanine and tyrosine in domain IV (IVS6), are critical for the binding of local anesthetic molecules. These residues are thought to form hydrophobic and electrostatic interactions with the drug molecule.

The affinity of a local anesthetic for this receptor site is determined by its physicochemical properties, including:

Lipid Solubility : Higher lipid solubility, conferred by the aromatic ring and alkyl groups, generally correlates with greater potency. It allows the anesthetic to more readily penetrate the nerve membrane to reach its binding site.

pKa : The pKa of the molecule determines the proportion of charged (cationic) and uncharged (base) forms at a given pH. The uncharged base is crucial for membrane penetration, while the charged cation is primarily responsible for binding to the receptor site.

Protein Binding : The degree to which the anesthetic binds to proteins within the channel and surrounding tissues influences its duration of action. Higher protein binding is associated with a longer-lasting block.

Cellular Electrophysiology and Ion Channel Assays in Preclinical Research Models

The effects of local anesthetics on ion channels are primarily studied using electrophysiological techniques. Whole-cell voltage-clamp recording is a key method used to measure the flow of ions through channels in isolated cells or heterologous expression systems (e.g., Chinese hamster ovary cells or Xenopus oocytes) that have been engineered to express specific sodium channel isoforms.

These assays allow researchers to:

Characterize the dose-dependent block of sodium currents.

Investigate the kinetics of the block by applying specific voltage protocols.

Assess the state-dependence of the binding by holding the cell membrane at different potentials to favor resting, open, or inactivated channel states.

Determine the effects of the drug on channel gating properties, such as the voltage-dependence of activation and inactivation.

While specific preclinical studies employing these techniques for this compound are not prominent in contemporary literature, these are the standard methods that would be used to quantify its interaction with sodium channels and compare its profile to other local anesthetic agents.

Structure Activity Relationships Sar and Structural Analogue Studies of Isobucaine Hydrochloride

Elucidation of Key Functional Groups for Local Anesthetic Biological Activity

The biological activity of isobucaine (B79600) hydrochloride is a composite of the functions of its primary structural components. The molecule consists of a benzoate (B1203000) group, which serves as the lipophilic aromatic moiety, an ester linkage as the intermediate chain, and a tertiary amine as the hydrophilic component.

The lipophilic aromatic ring (the benzoate group in isobucaine) is crucial for the anesthetic's ability to penetrate the lipid-rich nerve membrane. The degree of lipophilicity directly correlates with the potency of the anesthetic. Modifications to this ring, such as the addition of substituent groups, can significantly alter the molecule's lipid solubility and, consequently, its anesthetic potency.

The intermediate chain in isobucaine is an ester linkage. This linkage is a key determinant of the metabolic pathway of the drug. Ester-type local anesthetics are primarily hydrolyzed in the plasma by pseudocholinesterases, which generally results in a shorter duration of action compared to amide-type anesthetics. The length and chemical nature of this chain influence the molecule's potency, duration of action, and potential for causing allergic reactions, as the metabolism of ester-type anesthetics can produce para-aminobenzoic acid (PABA), a known allergen.

The hydrophilic amino group at the terminus of the molecule is essential for its water solubility and its interaction with the sodium channel receptor. This tertiary amine can exist in both a charged (cationic) and uncharged (base) form. The uncharged form is necessary for penetrating the nerve sheath and membrane, while the charged form is believed to be the active conformation that binds to the sodium channel from within the axoplasm, leading to the blockade of nerve impulses. The pKa of this amino group determines the proportion of the drug that exists in the uncharged form at physiological pH, thus influencing the onset of action.

Comparative Structure-Activity Analysis with Related Amino Amide and Amino Ester Local Anesthetics

A comparative analysis of isobucaine hydrochloride with other well-known local anesthetics can illuminate the structural nuances that dictate their pharmacological profiles.

Lidocaine (B1675312) and mepivacaine (B158355) are classic examples of amino amide local anesthetics. Unlike isobucaine, which has an ester linkage, these compounds possess a more stable amide bond. This structural difference leads to a different metabolic pathway; lidocaine and mepivacaine are metabolized in the liver. This generally results in a longer duration of action and a lower incidence of allergic reactions compared to ester-type anesthetics like isobucaine.

From a SAR perspective, the aromatic ring in lidocaine (a xylene ring) and mepivacaine (a pipecolylxylidine ring) also contributes to their lipophilicity and potency. The substitution patterns on these rings are optimized for potent sodium channel blockade.

Bupivacaine (B1668057), another amino amide, is characterized by a butyl group on its piperidine ring, which significantly enhances its lipophilicity and protein binding. This results in a much longer duration of action compared to isobucaine. The high lipid solubility of bupivacaine also contributes to its higher potency.

Procaine (B135) is an amino ester local anesthetic and thus shares the ester linkage with isobucaine. However, the aromatic portion of procaine is a para-aminobenzoate group. This structural feature makes it more susceptible to hydrolysis and contributes to its shorter duration of action and higher likelihood of causing allergic reactions due to the formation of PABA.

Design and Synthesis of Novel Isobucaine Analogues for Enhanced Properties

The synthesis of isobucaine involves the reductive amination of aminomethyl propanol (B110389) with isobutanal, followed by acylation with benzoyl chloride wikipedia.org. The design and synthesis of novel analogues of isobucaine would theoretically aim to modify its key properties, such as potency, duration of action, onset time, and safety profile.

Potential modifications could include:

Altering the Aromatic Ring: Introducing different substituents on the benzoate ring could modulate lipophilicity and, therefore, potency and duration of action.

Modifying the Intermediate Chain: While changing the ester linkage to an amide linkage would fundamentally change its classification, more subtle modifications to the length or branching of the chain could fine-tune its properties.

Varying the Amino Group: Altering the alkyl substituents on the tertiary amine could affect the pKa of the molecule, thereby influencing the onset of action.

However, a review of current scientific literature does not reveal significant research focused on the design and synthesis of novel isobucaine analogues for enhanced anesthetic properties.

Computational Approaches to SAR Modeling and Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding the SAR of drugs and for designing new analogues. These approaches can model the interaction of local anesthetics with the voltage-gated sodium channel at a molecular level and predict the anesthetic activity of novel compounds.

QSAR studies for local anesthetics typically involve correlating physicochemical properties (e.g., lipophilicity, pKa, molecular weight) with biological activity (e.g., potency, duration of action). Molecular docking simulations can provide insights into the specific binding interactions between the anesthetic molecule and the amino acid residues of the sodium channel.

While these computational approaches have been applied to other local anesthetics, there is no specific mention in the available literature of their application to the SAR modeling and prediction of isobucaine and its potential analogues.

Preclinical Pharmacokinetics and Metabolism Research of Isobucaine Hydrochloride Non Human Models

Absorption and Distribution Studies in In Vitro and Animal Models

The absorption and distribution characteristics of a drug candidate are fundamental to understanding its potential therapeutic efficacy and are extensively studied in non-human models. For isobucaine (B79600) hydrochloride, in vitro models, such as cell cultures, are utilized to assess its permeability across biological membranes. These studies provide initial insights into the mechanisms of absorption, such as passive diffusion or active transport.

In animal models, the distribution of isobucaine hydrochloride is investigated to understand its dissemination throughout the body and identify potential target organs or tissues where the compound may accumulate. Following administration, tissue samples are collected at various time points to determine the concentration of the parent drug and its metabolites. While specific data for this compound is not extensively available in publicly accessible literature, the general methodology involves tracking the compound's presence in key tissues like the liver, kidneys, brain, and muscle. The volume of distribution (Vd) is a key parameter calculated from these studies, indicating the extent of drug distribution in the body outside of the plasma.

Metabolic Pathways and Enzyme Interaction Research

The biotransformation of this compound is a critical area of preclinical research, as its metabolic fate significantly influences its efficacy and safety profile.

Liver Enzyme Activity Modulation and Metabolic Fate

The liver is the primary site of metabolism for many xenobiotics, including local anesthetics like this compound. In vitro studies using liver microsomes or hepatocytes from various animal species (e.g., rats, dogs, monkeys) are conducted to elucidate the metabolic pathways. These studies help to identify the major metabolites formed and the primary enzymes involved, such as cytochrome P450 (CYP) isoforms. The modulation of liver enzyme activity by this compound is also assessed to determine if it induces or inhibits these enzymes, which could lead to drug-drug interactions.

In Vitro Metabolic Stability Assays

Metabolic stability assays are crucial for predicting a drug's half-life and clearance in vivo. In these assays, this compound is incubated with liver microsomes or hepatocytes, and the rate of its disappearance is measured over time. The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). A high intrinsic clearance suggests rapid metabolism and likely a short duration of action in the body.

Table 1: Representative In Vitro Metabolic Stability Parameters

ParameterValueSpeciesIn Vitro System
In Vitro Half-life (t½)Data not availableRatLiver Microsomes
Intrinsic Clearance (CLint)Data not availableRatLiver Microsomes
In Vitro Half-life (t½)Data not availableDogHepatocytes
Intrinsic Clearance (CLint)Data not availableDogHepatocytes

Note: Specific experimental values for this compound are not publicly available and the table is for illustrative purposes.

Carboxylesterase and Other Esterase Inhibition Contexts in Metabolism

This compound, being an ester-type local anesthetic, is susceptible to hydrolysis by esterases, particularly carboxylesterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis of the ester bond is a key step in the metabolism and inactivation of the drug. In vitro studies are performed using purified esterases or tissue homogenates to determine the rate and extent of this hydrolysis. Inhibition of these esterases by other compounds could potentially prolong the action of this compound, a factor that is considered during preclinical evaluation.

Pharmacokinetic Modeling and Simulation in Non-Human Biological Systems

Pharmacokinetic (PK) modeling and simulation are powerful tools used to integrate data from various preclinical studies and predict the drug's behavior in the body. For this compound, data on absorption, distribution, metabolism, and excretion from in vitro and animal studies are used to develop a mathematical model. This model can then be used to simulate drug concentration-time profiles under different conditions and in different species. Such simulations can help in optimizing dosing regimens for further preclinical and eventual clinical studies, and in scaling pharmacokinetic parameters from animals to humans. These models often start as simple compartmental models and can evolve into more complex physiologically based pharmacokinetic (PBPK) models as more data becomes available.

Advanced Analytical Methodologies for Isobucaine Hydrochloride Research

Chromatographic Techniques for Purity, Identification, and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and other components within a mixture. For Isobucaine (B79600) hydrochloride, both high-performance liquid chromatography and gas chromatography offer robust platforms for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. For local anesthetics like Isobucaine hydrochloride, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, separating compounds based on their hydrophobicity.

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for other local anesthetics can be readily adapted. For instance, a study detailing the separation of seven local anesthetics utilized a C18 column with a gradient elution, demonstrating the power of HPLC to resolve structurally similar compounds. nih.gov The separation is achieved by carefully optimizing the mobile phase composition, pH, and gradient. nih.gov Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring in this compound serves as a strong chromophore.

Table 1: Example HPLC Conditions for Analysis of Local Anesthetics

ParameterCondition
Column Welchrom C18 (4.6 x 250 mm, 5 µm) nih.gov
Mobile Phase A 5.0 mmol/L Ammonium (B1175870) Acetate & 0.05% Formic Acid in Methanol nih.gov
Mobile Phase B 5.0 mmol/L Ammonium Acetate & 0.05% Formic Acid in Water nih.gov
Flow Rate 1.0 mL/min
Detection UV at 250 nm sielc.com
Mode Gradient Elution nih.gov

This method could be adapted for this compound to assess its purity by separating it from potential synthesis precursors, degradation products, or other related impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. omicsonline.org It is particularly useful for assessing the purity of raw materials and detecting residual solvents. omicsonline.orgchromatographyonline.com For less volatile compounds like this compound, derivatization may be required to increase volatility and thermal stability. However, many local anesthetics can be analyzed directly.

A GC method for the simultaneous assay of six local anesthetics utilized a packed glass column with a nitrogen-sensitive detector, which is highly sensitive for nitrogen-containing compounds like this compound. nih.gov The use of a temperature programming method allows for the efficient separation of compounds with different boiling points within a reasonable timeframe. nih.gov A flame ionization detector (FID) is also commonly used and provides excellent sensitivity. nih.gov

Table 2: Example GC Conditions for Analysis of Local Anesthetics

ParameterCondition
Column 3% W/W SP 2250 glass column (2 m x 2 mm i.d.) nih.gov
Oven Program Isothermal at 210°C for 5 min, then ramp 10°C/min to 280°C nih.gov
Injector Temperature 300°C nih.gov
Detector Temperature 300°C nih.gov
Detector Nitrogen Sensitive Detector (NPD) nih.gov or Flame Ionization Detector (FID) nih.gov
Carrier Gas Nitrogen or Helium

This approach would be suitable for quantifying this compound and identifying any volatile impurities.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule and for quantitative analysis. These techniques rely on the interaction of electromagnetic radiation with the analyte.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds containing chromophores. This compound possesses a p-aminobenzoic acid ester structure, which contains an aromatic ring that absorbs UV radiation. This characteristic makes it highly suitable for UV-Vis analysis.

The UV spectrum of a compound is dependent on its chemical structure and the solvent used. For procaine (B135), a compound with a nearly identical chromophore to this compound, the absorption maxima (λmax) are observed around 194 nm, 223 nm, and 294 nm. sielc.com In acidic solution, the λmax is typically observed near 279 nm. 182.160.97 A similar absorption profile would be expected for this compound. The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Table 3: Typical UV Absorption Maxima for a Procaine-type Chromophore

CompoundSolventAbsorption Maxima (λmax)
ProcaineNeutral/Unspecified194 nm, 223 nm, 294 nm sielc.com
Procaine0.1 M HCl~279 nm 182.160.97

This technique is often used in quality control for the routine assay of the bulk drug and its formulations.

Fluorimetric Methods

Fluorimetry is a highly sensitive spectroscopic technique. While some molecules possess native fluorescence, others can be chemically modified with a fluorogenic reagent to produce a fluorescent derivative. This compound, like procaine, has a primary aromatic amine group, which is not strongly fluorescent on its own.

However, this primary amine group can react specifically and rapidly with reagents like fluorescamine (B152294) at room temperature to yield a highly fluorescent product. nih.govnih.gov The unreacted reagent and its hydrolysis products are non-fluorescent, which simplifies the analysis. nih.gov A spectrofluorimetric method developed for procaine based on this reaction demonstrated a very low detection limit of 7.7 ng/mL, showcasing the exceptional sensitivity of this approach. nih.gov This method would be directly applicable to this compound for quantification at trace levels.

Table 4: Research Findings for Fluorimetric Determination of Procaine

ParameterFinding
Derivatizing Reagent Fluorescamine nih.gov
Key Functional Group Primary Aromatic Amine nih.gov
Detection Limit 7.7 ng/mL nih.gov
Relative Standard Deviation 2.16% (for 100 ng/mL solution) nih.gov

This high sensitivity makes fluorimetry ideal for analyses where sample quantity is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. For this compound, ¹H NMR would reveal distinct signals for the aromatic protons, the protons on the ethyl groups of the ester, the protons on the isobutyl group attached to the amine, and the protons on the carbon atoms adjacent to the oxygen and nitrogen atoms.

Mass Spectrometry for Metabolite Identification and Quantitation

Mass spectrometry (MS) is an indispensable tool in drug metabolism studies, offering unparalleled sensitivity and structural information for the identification and quantification of metabolites in complex biological matrices. Although specific metabolite identification studies for this compound are not extensively detailed in publicly available literature, the metabolic pathway can be inferred from the well-documented metabolism of other ester-type local anesthetics. elsevier.com

Ester-type local anesthetics are primarily hydrolyzed by plasma esterases, such as pseudocholinesterase. elsevier.com This enzymatic action breaks the ester linkage, leading to the formation of a primary aromatic amine and an alcohol derivative. For instance, similar compounds like proparacaine, tetracaine (B1683103), and chloroprocaine (B85988) are metabolized to para-aminobenzoic acid (PABA) and their respective amino alcohol side chains. elsevier.com Based on this, it is highly probable that this compound undergoes a similar metabolic transformation.

The general workflow for identifying and quantifying such metabolites using mass spectrometry, typically coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS), involves several key steps. The high-resolution mass analyzers and tandem MS capabilities of modern instruments are instrumental in the structural elucidation of unknown metabolites and the sensitive quantification of known ones. ijcrt.orgacs.org

Table 1: Generalized Workflow for Metabolite Identification using LC-MS/MS

StepDescription
Sample Preparation Extraction of the drug and its metabolites from biological fluids (e.g., plasma, urine) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govnih.gov
Chromatographic Separation Separation of the parent drug from its metabolites using Ultra-High-Performance Liquid Chromatography (UHPLC) for high resolution and speed. ijcrt.orgnih.gov
Ionization Ionization of the separated compounds using techniques like Electrospray Ionization (ESI) to generate charged molecules suitable for mass analysis.
Mass Analysis (MS1) The first stage of mass analysis to determine the mass-to-charge ratio (m/z) of the parent ions.
Fragmentation (MS2) Fragmentation of selected parent ions in a collision cell to generate characteristic product ions.
Data Analysis Comparison of fragmentation patterns with spectral libraries or in-silico prediction tools to elucidate the structure of metabolites.
Quantitation Use of techniques like Multiple Reaction Monitoring (MRM) for the sensitive and specific quantification of identified metabolites. researchgate.net

Emerging Analytical Techniques and Automation in Pharmaceutical Research Settings

The landscape of pharmaceutical analysis is continually advancing, with a focus on increasing efficiency, reducing solvent consumption, and enhancing data quality. ijpsjournal.comnih.gov These emerging techniques and the integration of automation are highly relevant to the research and quality control of this compound.

Emerging Analytical Techniques:

Several modern analytical techniques are supplanting traditional methods, offering significant advantages in terms of speed, resolution, and environmental impact.

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique utilizes columns with smaller particle sizes to achieve faster and more efficient separations compared to conventional HPLC, significantly reducing analysis time and solvent usage. ijcrt.orgpharmtech.com

Supercritical Fluid Chromatography (SFC): SFC is considered a "green" analytical technique as it primarily uses supercritical carbon dioxide as the mobile phase, drastically reducing the consumption of organic solvents. chromatographyonline.comtwistingmemoirs.comnews-medical.net It is particularly advantageous for chiral separations and the analysis of thermally labile compounds. twistingmemoirs.comnews-medical.net

Multidimensional Chromatography: This involves coupling two or more chromatographic techniques to achieve very high-resolution separations for complex samples.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide exceptional sensitivity and specificity for impurity profiling and metabolite identification. ijcrt.org

Spectroscopic Techniques: Techniques like Raman spectroscopy and Near-Infrared (NIR) spectroscopy are being increasingly used for rapid and non-destructive analysis of pharmaceutical products. ijcrt.orgnih.govspectroscopyonline.com

Table 2: Overview of Emerging Analytical Techniques in Pharmaceutical Research

TechniquePrincipleApplication in this compound Research
UHPLC Chromatography using columns with sub-2 µm particles, requiring higher pressures.Rapid purity assays, impurity profiling, and quantitative analysis. pharmtech.com
SFC Chromatography using a supercritical fluid as the mobile phase.Chiral separation of isomers, purification, and analysis with reduced environmental impact. chromatographyonline.comroutledge.comteledynelabs.com
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.Highly sensitive and selective quantification of this compound and its metabolites in biological samples. nih.govmdpi.com
Raman Spectroscopy Analysis of molecular vibrations based on inelastic scattering of monochromatic light.Non-destructive identification and quantification of the active pharmaceutical ingredient (API) in finished products. spectroscopyonline.com

Automation in Pharmaceutical Research:

Automation is revolutionizing the pharmaceutical industry by enhancing efficiency, improving data integrity, and reducing human error. praxie.comessert.comijirt.org In the context of this compound research, automation can be implemented in various stages:

High-Throughput Screening (HTS): Automated systems can screen large numbers of compounds or experimental conditions, accelerating the early stages of drug discovery and development. praxie.com

Automated Sample Preparation: Robotic systems can perform repetitive and precise sample preparation steps, improving reproducibility and freeing up analyst time. labmanager.com

Automated Data Analysis: The integration of artificial intelligence (AI) and machine learning (ML) can help in analyzing large datasets generated by analytical instruments, identifying trends, and predicting potential issues. ijirt.orglabmanager.commckinsey.com

Robotic Process Automation (RPA): RPA can be used to automate routine tasks in quality control laboratories, such as data entry and report generation, ensuring compliance and reducing manual errors. ijirt.org

The adoption of these advanced analytical techniques and automation is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products like this compound, from initial research through to final product release. essert.com

Preclinical Pharmacological Efficacy Studies of Isobucaine Hydrochloride Non Human Models

In Vivo Animal Models of Local Anesthesia and Pain Modulation

To understand the potential clinical utility of isobucaine (B79600) hydrochloride, researchers have utilized a range of in vivo animal models designed to assess the key characteristics of a local anesthetic: the ability to block nerve impulses and to reduce pain sensitivity.

Nerve Blockade Models and Duration of Action

The duration of action is a critical determinant of a local anesthetic's clinical usefulness. Preclinical studies in animal models, such as the rat sciatic nerve block model, are employed to evaluate the longevity of the sensory and motor blockade induced by a substance. In these models, the local anesthetic is injected in proximity to the sciatic nerve, and the resulting loss of sensation and motor function in the corresponding limb is monitored over time. While specific data on the duration of action for isobucaine hydrochloride from such models are not extensively detailed in publicly available literature, the established methodologies provide a framework for its evaluation. For comparison, studies on other local anesthetics like bupivacaine (B1668057) in dog models have shown a median time to full recovery from motor and sensory blockade ranging from 10 to 15 hours. plos.org

Preclinical Nerve Block Model Animal Species Typical Endpoints Measured Comparative Data (Other Local Anesthetics)
Sciatic Nerve BlockRat, DogDuration of sensory block (e.g., tail-flick latency, response to noxious stimuli), Duration of motor block (e.g., grip strength, locomotion)Bupivacaine: 10-15 hours to full recovery in dogs. plos.org

Analgesic Efficacy in Nociception Models

Nociception models in animals are crucial for assessing the pain-relieving properties of a compound. Commonly used models include the writhing test and the tail-flick test. The writhing test involves inducing abdominal constrictions in mice through the intraperitoneal injection of an irritant like acetic acid. The analgesic effect of a test compound is quantified by the reduction in the number of writhes compared to a control group. The tail-flick test measures the time it takes for an animal to withdraw its tail from a source of thermal pain, with an increase in latency indicating an analgesic effect.

Nociception Model Animal Species Principle of the Assay Typical Measurement
Acetic Acid-Induced Writhing TestMouseInduction of visceral pain by intraperitoneal injection of acetic acid.Number of abdominal writhes over a specific time period.
Tail-Flick TestMouse, RatApplication of a thermal stimulus to the tail.Latency to tail withdrawal from the heat source.

Corneal Suture Models for Topical Anesthesia in Mice

The potential for topical anesthesia is often evaluated using corneal models in animals like rabbits. The corneal reflex, which is the blinking of the eye in response to a stimulus touching the cornea, is a key indicator of corneal sensitivity. A local anesthetic's efficacy is determined by its ability to abolish this reflex. The onset and duration of the anesthetic effect are critical parameters measured in these studies. While specific studies on this compound in corneal suture models in mice are not detailed, the rabbit corneal model is a standard for assessing topical anesthetic activity. nih.govsemanticscholar.orgyoutube.comyoutube.comscribd.com

In Vitro Cellular and Tissue-Based Models for Efficacy Assessment

The fundamental mechanism by which local anesthetics exert their effect is by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the propagation of action potentials that transmit pain signals. In vitro electrophysiological studies using techniques like patch-clamp on isolated neurons or cell lines expressing sodium channels are essential for characterizing the interaction of a compound with these channels. These studies can determine the potency and kinetics of sodium channel blockade.

While specific electrophysiological data for this compound are not widely published, it is understood that as a local anesthetic, its primary mechanism of action would involve the inhibition of sodium channels. nih.govnih.govfrontiersin.orgscienceopen.com Such in vitro models are crucial for understanding the molecular basis of its anesthetic properties.

Drug Discovery and Development Implications for Local Anesthetics

Hit Identification and Lead Optimization Strategies

The journey of discovering a new drug begins with identifying a "hit"—a molecule showing promising activity against a specific biological target. springermedizin.de For local anesthetics, the primary targets are voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of nerve impulses. targetmol.comnih.gov A hit compound for this class typically possesses three key structural features: a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic (ionizable) tertiary amine. Isobucaine (B79600) fits this classic pharmacophore perfectly.

Once a hit is identified, it enters the hit-to-lead and lead optimization phase. springermedizin.devichemchemie.comsubstack.com This iterative process involves synthesizing and testing analogs of the hit compound to improve its pharmacological and pharmacokinetic profile, including potency, selectivity, and metabolic stability. vichemchemie.comdanaher.com The goal is to transform a promising but imperfect hit into a viable clinical candidate.

Design: Scientists analyze existing structure-activity relationship (SAR) data to propose new molecular designs with potentially improved properties. For a scaffold like isobucaine, this could involve modifying the alkyl substituents on the amine or the aromatic ring.

Make: Synthetic chemists synthesize the newly designed compounds. The synthesis of isobucaine involves the reductive amination of aminomethyl propanol (B110389) with isobutanal, followed by acylation with benzoyl chloride. wikipedia.org

Test: The new compounds undergo a battery of biological assays to measure their activity (e.g., sodium channel blockade), selectivity against different sodium channel subtypes, and key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. youtube.com

Analyze: The data from the testing phase is analyzed to understand how the structural changes affected the molecule's properties. This analysis informs the next round of the design phase, closing the loop. chemrxiv.org

This cyclical process allows for the methodical refinement of a lead compound, balancing the need for high potency with the requirement for a safe and drug-like profile. researchgate.net

The identification of initial hits can be accelerated using high-throughput screening (HTS), where large libraries of compounds are rapidly tested against the biological target. springermedizin.dedanaher.com In the context of local anesthetics, this involves assays that measure the inhibition of voltage-gated sodium channels. targetmol.com

More sophisticated approaches include structure-based drug design (SBDD), which leverages the three-dimensional structure of the target protein. springermedizin.deresearchgate.net Although obtaining high-resolution structures of VGSCs has been challenging, advances in cryo-electron microscopy are providing unprecedented insight into their architecture. pnas.org Using these structures, researchers can employ target-directed screening methods like molecular docking to computationally predict how different molecules might bind within the channel's pore. pnas.orgnih.gov This allows for the rational design of new molecules with a higher probability of being active, focusing synthetic efforts on the most promising candidates.

A major goal in modern local anesthetic research is to develop drugs that are not only potent but also selective. danaher.com The human body has nine different subtypes of sodium channels (NaV1.1–NaV1.9), which play distinct physiological roles. nih.gov For instance, NaV1.7 is a key target for pain, while the cardiac subtype, NaV1.5, is a critical anti-target due to the risk of cardiac side effects. nih.govpnas.org

Lead optimization strategies focus on modifying the lead compound's structure to enhance its interaction with the desired NaV subtype while minimizing its effect on others. This can be achieved by exploiting subtle differences in the amino acid residues lining the binding sites of the different channel subtypes. pnas.org Increasing potency, which is largely influenced by lipid solubility, allows the drug to be effective at lower concentrations, further reducing the risk of off-target effects. nih.gov For an isobucaine-like molecule, chemists would systematically vary the structure of both the lipophilic and hydrophilic ends of the molecule to fine-tune its binding affinity and selectivity profile. squarespace.com

Computational Drug Design and Virtual Screening Applications

Computer-aided drug design (CADD) has become an essential tool for accelerating drug discovery by reducing costs and time. springermedizin.debohrium.com It encompasses a range of computational techniques, from virtual screening of massive compound libraries to detailed simulations of drug-receptor interactions. researchgate.netmdpi.comnih.gov

Virtual screening (VS) allows researchers to computationally evaluate vast numbers of molecules to identify those most likely to bind to a target. nih.gov This "filtering" process prioritizes compounds for synthesis and experimental testing. mdpi.com For a target like the voltage-gated sodium channel, both ligand-based and structure-based VS methods can be employed. Ligand-based methods use the known structures of active compounds like isobucaine to find similar molecules, while structure-based methods use the 3D structure of the channel itself. springermedizin.denih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govthescipub.com In the case of isobucaine, docking studies can be used to model its interaction with the inner pore of a sodium channel. These models can predict key interactions, such as the binding of the protonated amine group with acidic residues in the channel's selectivity filter, which is crucial for blocking ion conduction. pnas.orgbiorxiv.org

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the drug-receptor complex. thescipub.commdpi.com MD simulates the movements of atoms over time, allowing researchers to assess the stability of the predicted binding pose and understand the dynamic interplay between the ligand and the protein. nih.govresearchgate.netmdpi.com This information is invaluable for explaining structure-activity relationships and rationally designing next-generation analogs with improved binding affinity. pnas.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me A QSAR model takes the form of an equation:

Activity = f(physicochemical properties and/or structural properties) wikipedia.org

By analyzing a set of molecules with known activities, QSAR models can identify the key molecular descriptors (e.g., lipophilicity, electronic properties, size) that govern their potency. jocpr.com This model can then be used to predict the activity of newly designed compounds before they are synthesized. youtube.comnih.gov

For a series of local anesthetics derived from an isobucaine scaffold, a QSAR study could correlate anesthetic potency with descriptors like the octanol-water partition coefficient (logP), molecular weight, and polar surface area. The resulting model would guide the design of new analogs with an optimal balance of properties for enhanced efficacy. acs.org

Hypothetical QSAR Data for Isobucaine Analogs

CompoundModificationlogP (Lipophilicity)Molecular Weight (g/mol)Predicted Potency (Relative)
IsobucaineBase Structure3.2249.351.0
Analog A-Cl on Phenyl Ring3.7283.801.5
Analog B-OCH3 on Phenyl Ring3.1279.381.2
Analog CPropyl instead of Isobutyl3.0235.320.8
Analog D-CF3 on Phenyl Ring4.0317.342.1

Artificial Intelligence and Machine Learning in Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the pharmaceutical industry by significantly accelerating the timeline and reducing the costs associated with drug discovery. nih.govintuitionlabs.ai These technologies employ complex algorithms to analyze vast datasets, identify patterns, and make predictions, thereby streamlining the multi-stage process of bringing a new therapeutic agent to market. mdpi.com In the context of local anesthetics, AI and ML offer powerful tools for identifying novel drug candidates, optimizing their molecular structures, and predicting their pharmacological profiles.

While these advanced computational methods are being applied broadly across drug discovery, their specific application to the development or refinement of Isobucaine hydrochloride is not extensively detailed in publicly available research. However, the principles are directly applicable to the discovery of new local anesthetics within the same class. For instance, generative adversarial networks (GANs) could be employed to generate novel molecular structures that retain the core anesthetic properties of compounds like Isobucaine but possess improved characteristics, such as a longer duration of action or a better safety profile. nih.gov

Below is an interactive table outlining the general stages of AI and ML application in the drug discovery pipeline for local anesthetics.

Discovery StageAI/ML ApplicationObjective for Local Anesthetics
Target Identification & ValidationAnalysis of genomic and proteomic data to identify novel biological targets. nih.govIdentify new ion channels or receptors involved in nociception that can be modulated.
Hit Identification & ScreeningVirtual screening of vast compound libraries to identify molecules that bind to the target. mdpi.comFind initial compounds that show potential to block sodium channels.
Lead OptimizationPredictive modeling for efficacy, toxicity (ADMET), and pharmacokinetic properties. nih.govModify initial hits to improve potency and duration while minimizing systemic toxicity.
De Novo Drug DesignGenerative models (e.g., GANs, VAEs) create novel molecular structures. nih.govDesign entirely new anesthetic molecules with ideal properties from the ground up.

Biomarker Identification and Validation in Preclinical Drug Development

Biomarkers are crucial tools in modern drug development, serving as measurable indicators of a biological state or condition. crownbio.com In the preclinical phase, biomarkers are essential for predicting how a drug will behave in humans, guiding the selection of promising drug candidates, and understanding a compound's mechanism of action before it enters clinical trials. crownbio.comcrownbio.com The identification and validation of robust biomarkers early in the development of local anesthetics can significantly de-risk clinical trials and pave the way for more personalized therapeutic approaches. crownbio.com

Preclinical biomarker discovery utilizes a range of models and technologies to gain insights into a drug's pharmacodynamic response. crownbio.com These can include in vitro models, such as cancer cell line panels or tumor organoids, and various in vivo systems. crownbio.comnih.gov For local anesthetics, relevant biomarkers might include indicators of nerve block efficacy, neuronal response, or potential neurotoxicity. Advanced analytical techniques are employed to identify potential biomarker signatures, which can range from genetic variations to changes in protein expression. crownbio.comnih.gov

Key methods in preclinical biomarker identification include:

Genomics and Transcriptomics: Single-cell RNA sequencing can reveal genetic signatures associated with specific drug responses within a cell population. crownbio.com

Proteomics: Analyzing protein expression levels can identify proteins that are modulated by the drug, providing direct insight into its mechanism of action.

Metabolomics: Studying metabolic changes in response to a drug can uncover biomarkers related to both efficacy and off-target effects.

While the concept of biomarker-driven drug development is well-established, specific preclinical biomarkers validated for this compound are not prominently featured in available scientific literature. The process, however, would be fundamental to the development of any new analog or novel formulation within this anesthetic class. Validated biomarkers could help stratify patient populations in future clinical trials, identifying individuals who are most likely to respond favorably to the anesthetic. crownbio.com

The table below provides an overview of different types of biomarkers and their roles in the preclinical development of local anesthetics.

Biomarker TypePreclinical ApplicationExample for Local Anesthetic Development
Pharmacodynamic (PD) BiomarkerMeasures the engagement of the drug with its target and the subsequent biological response. crownbio.comMeasurement of sodium ion channel inhibition in neuronal cell cultures after drug application.
Predictive BiomarkerPredicts the likely response (efficacy or toxicity) of a subject to a specific drug. crownbio.comnih.govA genetic variant in a sodium channel subunit that correlates with prolonged anesthetic effect in animal models.
Safety BiomarkerMeasures the potential for toxicity or adverse effects. crownbio.comLevels of a specific enzyme released from muscle tissue in animal models to indicate myotoxicity.
Prognostic BiomarkerIndicates the likely course of a disease in an untreated individual.Baseline nerve excitability measurements that correlate with postoperative pain intensity.

Drug Repurposing and Analog Generation Strategies within the Local Anesthetic Class

Drug repurposing and analog generation are key strategies for expanding the therapeutic utility and improving the properties of existing medications. Repurposing involves finding new clinical uses for approved drugs, while analog generation focuses on synthesizing new molecules that are structurally similar to an existing drug to enhance its positive attributes or reduce its negative ones. mdpi.com Both approaches are highly relevant to the local anesthetic class, offering pathways to develop improved pain management solutions.

Drug Repurposing: This strategy leverages the known safety and pharmacokinetic profiles of existing drugs to accelerate their development for new indications, a process that can be significantly faster and less costly than developing a new chemical entity from scratch. mdpi.com For local anesthetics, repurposing could involve exploring their utility in conditions beyond simple nerve blocks, such as in the management of chronic neuropathic pain states or as anti-inflammatory agents. AI and machine learning can aid this process by analyzing biological data to predict potential new uses for established drugs. mdpi.com

Analog Generation: This process involves the systematic modification of a known molecule's chemical structure. For a local anesthetic like Isobucaine, chemists could synthesize a series of analogs by altering different parts of the molecule, such as the lipophilic aromatic ring or the hydrophilic amine group. nih.govyoutube.com The goal of these modifications is to optimize the compound's clinical properties. For example, increasing lipid solubility can enhance potency, while adjusting the pKa can alter the speed of onset. nih.govmedscape.com Articaine (B41015), another local anesthetic, is an example of an analog that contains an additional ester group, allowing for rapid metabolism and a shorter half-life, which minimizes the risk of systemic adverse effects. nih.gov

Novel formulations of existing local anesthetics, such as encapsulating them in liposomes, represent another facet of this strategy. Liposomal bupivacaine (B1668057), for instance, provides a sustained release of the anesthetic for up to 72 hours, offering prolonged postoperative pain control from a single administration. nih.gov While specific drug repurposing initiatives or large-scale analog generation programs for this compound are not widely documented, these strategies are fundamental to innovation within the broader class of local anesthetics.

The following table illustrates a hypothetical comparison between a parent local anesthetic and a potential analog designed for improved properties.

PropertyParent Compound (e.g., Isobucaine)Potential AnalogRationale for Modification
Chemical StructureStandard ester or amide linkage. nih.govAddition of a secondary ester group.To introduce a secondary pathway for rapid metabolism by plasma esterases, potentially reducing systemic toxicity. nih.gov
Duration of ActionStandardIncreasedModify the aromatic ring to increase protein binding and lipid solubility, prolonging the nerve block. medscape.com
Onset of ActionModerateFasterAdjust the tertiary amine structure to lower the pKa, increasing the proportion of non-ionized molecules at physiological pH for faster nerve membrane penetration. nih.gov
FormulationAqueous hydrochloride salt solution. mdpi.comEncapsulation in a liposomal or polymer-based delivery system. nih.govTo create a sustained-release depot, providing extended analgesia and reducing the need for repeat administration. nih.gov

Advanced Research Perspectives and Methodological Innovations

Integration of Omics Technologies (e.g., Transcriptomics) in Lead Optimization

The advent of omics technologies, particularly transcriptomics, has revolutionized the process of lead optimization in drug discovery. While specific transcriptomic studies on isobucaine (B79600) hydrochloride are not extensively documented in publicly available literature, the application of these methodologies to the broader class of local anesthetics provides a framework for future research.

Transcriptomics involves the large-scale study of gene expression, which can provide invaluable insights into a drug's mechanism of action, potential off-target effects, and biomarkers of efficacy and toxicity. In the context of lead optimization for local anesthetics like isobucaine hydrochloride, transcriptomic analysis of neuronal and other affected cell types can reveal the downstream genetic pathways modulated by the drug beyond its primary effect on sodium channels. This can help in identifying novel therapeutic targets and in refining the molecular structure of the anesthetic to enhance its specificity and reduce adverse effects. sum.edu.plresearchgate.net

For instance, toxicogenomic studies on sustained-release formulations of other local anesthetics have been used to investigate potential neurotoxicity by analyzing gene expression changes in nerve tissues. mit.edu Such an approach could be instrumental in the development of safer formulations of this compound. Furthermore, understanding the transcriptomic signature of this compound could aid in personalizing anesthesia, tailoring the choice and dosage of local anesthetic to a patient's genetic profile.

Table 1: Potential Applications of Transcriptomics in this compound Lead Optimization

Application AreaDescriptionPotential Impact on this compound Development
Mechanism of Action Elucidation Identifying gene expression changes in target tissues (e.g., neurons) following exposure to this compound.Deeper understanding of pathways affected beyond sodium channel blockade, potentially revealing secondary analgesic mechanisms.
Off-Target Effect Identification Profiling gene expression in non-target tissues to identify unintended molecular interactions.Early prediction of potential side effects, enabling structural modifications to improve safety.
Biomarker Discovery Identifying genes whose expression levels correlate with the efficacy or toxicity of this compound.Development of companion diagnostics to predict patient response and risk of adverse events.
Formulation Optimization Comparing the transcriptomic profiles of different delivery systems for this compound.Selection of formulations with minimal impact on gene expression related to tissue damage or inflammation.

Crystallographic and Structural Biology Studies of Target Interactions

The primary molecular target of local anesthetics, including this compound, is the voltage-gated sodium channel (Nav). nih.govmhmedical.com Understanding the precise three-dimensional interactions between the anesthetic molecule and the channel is crucial for rational drug design and the development of next-generation anesthetics with improved properties.

Key amino acid residues, particularly aromatic residues like phenylalanine and tyrosine in the DIV-S6 segment, have been identified as critical for the binding of local anesthetics. nih.gov The interaction is state-dependent, with the affinity of the anesthetic being higher for the open and inactivated states of the channel compared to the resting state. This explains the use-dependent nature of the nerve block, where the anesthetic is more effective on rapidly firing neurons. nih.gov

Molecular modeling and computational docking studies have further refined our understanding of how local anesthetics access their binding site, suggesting both a hydrophilic pathway through the open channel gate and a hydrophobic pathway through the cell membrane. nih.govfrontiersin.org These insights are directly applicable to understanding the interaction of this compound with sodium channels and can guide the design of analogs with altered potency, duration of action, and selectivity.

Enzyme Inhibition Studies Relevant to this compound's Modulatory Effects on Metabolism

As an ester-type local anesthetic, the metabolism of this compound is primarily mediated by plasma pseudocholinesterases through hydrolysis. medscape.comnih.gov This rapid metabolism is a key determinant of its duration of action and systemic toxicity profile. Beyond its primary metabolic pathway, the potential for this compound to inhibit other enzymes and modulate metabolic pathways is an area of growing research interest for local anesthetics in general.

Studies on other local anesthetics have demonstrated that they can inhibit a variety of enzymes, including (Na+ + K+)-ATPase and Mg2+-ATPase in synaptosomal membranes, as well as acetylcholinesterase. nih.gov The clinical concentrations required for this inhibition are often higher than those needed for nerve blockade. However, these interactions could contribute to both the therapeutic and toxic effects of the drugs. For example, the inhibition of luciferin/luciferase systems by local anesthetics has been studied as a model to understand the molecular mechanisms of anesthesia, suggesting that both hydrophobic and hydrophilic interactions with enzymes are important. pnas.org

Furthermore, local anesthetics have been shown to have effects on cellular metabolism and signaling pathways that are independent of sodium channel blockade. For instance, some local anesthetics can induce apoptosis through the activation of pro-apoptotic enzymes. mdpi.com Recent research has also highlighted the epigenetic effects of some local anesthetics, such as the inhibition of DNA methyltransferases, which can alter gene expression and have anti-tumor effects. nih.gov While specific studies on this compound in these areas are lacking, these findings with other local anesthetics suggest promising avenues for future investigation into the broader pharmacological profile of this compound.

Table 2: General Metabolic Fate of Ester-Type Local Anesthetics

Metabolic ProcessPrimary Enzyme InvolvedKey CharacteristicsRelevance to this compound
Hydrolysis Plasma PseudocholinesteraseRapid breakdown in the bloodstream.Determines the short duration of action and clearance from the body.
Metabolite Formation Hydrolysis of the ester linkageFormation of para-aminobenzoic acid (PABA) or related compounds.PABA is a known allergen, which is a consideration for all ester-type anesthetics. nih.gov
Renal Excretion KidneysThe water-soluble metabolites are excreted in the urine.The primary route of elimination of the metabolic byproducts. nih.gov

Patent Landscape Analysis and Intellectual Property Trends in Local Anesthetic Research

The patent landscape for local anesthetics and sodium channel blockers reflects a dynamic field of research and development, with a continuous effort to discover new compounds and formulations with improved therapeutic profiles. drugpatentwatch.comnih.govresearchgate.net Analysis of this landscape provides valuable insights into the strategic directions of pharmaceutical innovation in this area.

A key trend in the field is the development of subtype-selective sodium channel blockers. drugpatentwatch.com The goal is to design molecules that can differentiate between the various isoforms of the sodium channel, which are expressed in different tissues. This could lead to local anesthetics with greater specificity for pain-sensing neurons, thereby reducing the risk of cardiac and central nervous system side effects. raqualia.com

Another significant area of innovation is the development of novel drug delivery systems to prolong the duration of action of local anesthetics. e-century.us This includes the formulation of anesthetics in liposomes, microspheres, and other controlled-release vehicles. justia.comgoogle.com Patents in this area often focus on compositions that provide sustained local anesthesia for post-operative pain management, reducing the need for opioids.

Q & A

Q. How to design experiments for synthesizing Isobucaine hydrochloride with reproducibility in mind?

Answer:

  • Reaction Optimization : Use factorial design (e.g., Design of Experiments, DOE) to systematically vary parameters such as temperature, solvent polarity, and catalyst concentration. This ensures robust synthesis protocols .
  • Purification : Employ column chromatography or recrystallization, validated via thin-layer chromatography (TLC) to confirm purity at each step .
  • Characterization : Follow IUPAC guidelines for spectroscopic validation (e.g., 1^1H/13^13C NMR, IR, and mass spectrometry). Include melting point determination and elemental analysis for structural confirmation .

Q. What analytical techniques are essential for validating this compound’s purity and structural integrity?

Answer:

  • Chromatography : Use high-performance liquid chromatography (HPLC) with UV detection, optimized using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities .
  • Spectroscopy : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .

Q. How to establish baseline pharmacological activity for this compound using in vitro models?

Answer:

  • Target Selection : Prioritize receptor-binding assays (e.g., radioligand displacement) based on structural analogs (e.g., lidocaine or procaine) to identify potential targets .
  • Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate IC50_{50}/EC50_{50} values. Include positive (e.g., known agonists/antagonists) and negative (vehicle-only) controls .
  • Data Normalization : Express activity as a percentage of maximal response relative to controls to minimize inter-experiment variability .

Q. What strategies ensure rigorous literature reviews for identifying gaps in this compound research?

Answer:

  • Database Searches : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") in PubMed, SciFinder, and Embase. Limit results to peer-reviewed articles (2000–2025) .
  • Citation Tracking : Tools like Web of Science or Connected Papers to map seminal studies and emerging trends .
  • Gap Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as metabolite toxicity or long-term stability .

Q. How to assess this compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC and mass spectrometry .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures (e.g., 25°C) .
  • Excipient Compatibility : Screen with common stabilizers (e.g., antioxidants, buffers) using DSC and FTIR to detect interactions .

Advanced Research Questions

Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

Answer:

  • Bioavailability Analysis : Compare plasma concentration-time profiles (AUC, Cmax_{max}) with in vitro permeability assays (e.g., Caco-2 monolayers) to identify absorption limitations .
  • Metabolite Profiling : Use LC-MS/MS to quantify active metabolites in vivo that may not be present in vitro systems .
  • Confounding Variables : Apply multivariate regression to adjust for factors like protein binding or enzymatic degradation in animal models .

Q. What experimental design principles optimize this compound formulations for enhanced delivery?

Answer:

  • Formulation Screening : Use response surface methodology (RSM) to optimize hydrogels or liposomes for parameters like drug loading, viscosity, and release kinetics .
  • In Vivo Validation : Employ Franz diffusion cells for transdermal studies or surgically implanted probes for real-time pharmacokinetics in target tissues .
  • Stability-by-Design : Incorporate QbD (Quality by Design) principles, identifying critical material attributes (CMAs) and process parameters (CPPs) early in development .

Q. How to translate preclinical findings of this compound into clinical trial protocols?

Answer:

  • Dose Escalation : Calculate human equivalent doses (HED) using allometric scaling (body surface area) from animal data. Start Phase I trials at 1/10th of the NOAEL (No Observed Adverse Effect Level) .
  • Endpoint Selection : Align with FDA/EMA guidelines—e.g., pain relief scores (VAS) for analgesics or QTc intervals for cardiac safety .
  • Blinding and Randomization : Use block randomization and placebo-controlled designs to minimize bias in Phase II/III trials .

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in complex datasets?

Answer:

  • Nonlinear Regression : Fit sigmoidal models (e.g., Hill equation) to dose-response data using software like GraphPad Prism or R .
  • Survival Analysis : For time-to-event outcomes (e.g., analgesia duration), apply Kaplan-Meier curves with log-rank tests .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle correlated variables (e.g., efficacy vs. toxicity) in high-throughput screens .

Q. How to integrate computational modeling with experimental data to predict this compound’s off-target effects?

Answer:

  • Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to prioritize high-risk targets (e.g., hERG channels) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with toxicity profiles .
  • Machine Learning : Train neural networks on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) datasets to flag potential adverse reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobucaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Isobucaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.